(S)-2-Amino-2-phenylacetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

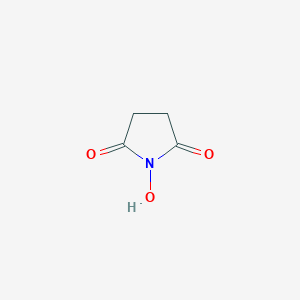

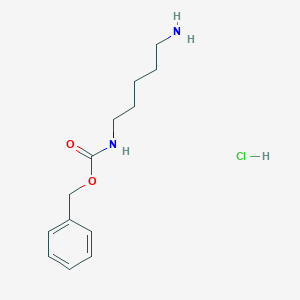

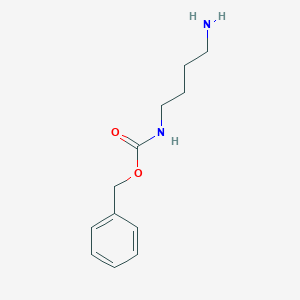

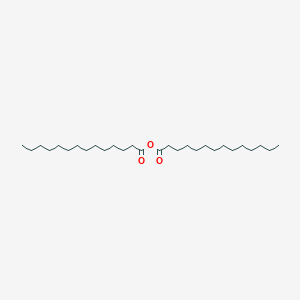

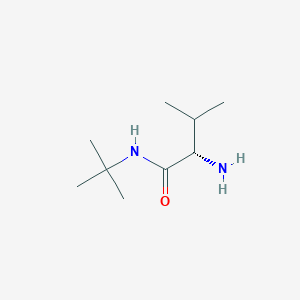

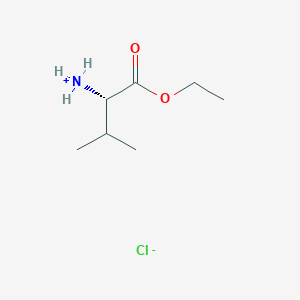

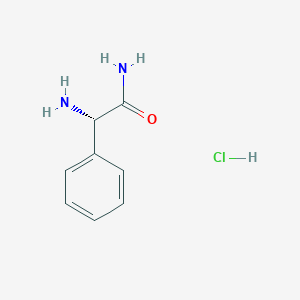

“(S)-2-Amino-2-phenylacetamide hydrochloride” likely refers to the hydrochloride salt of a compound with an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom. This carbon is also attached to a carboxamide group (a carbonyl group (C=O) attached to an amine group). The “(S)” indicates that this compound is a specific enantiomer, or spatial arrangement of atoms, which can be important in biological systems .

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl ring, the amine, and the carboxamide all attached to the same carbon atom. The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making this compound a salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-2-phenylacetamide hydrochloride” would depend on its specific molecular structure. For example, the presence of an amine could make it a base, and the presence of a carboxamide could allow it to participate in hydrogen bonding .Applications De Recherche Scientifique

Catalytic Synthesis and Antimicrobial Activities

Boric Acid Catalyzed Synthesis : Boric acid (B(OH)₃) has been utilized to catalyze the Ugi three-component reaction in aqueous media for synthesizing 2-arylamino-2-phenylacetamide derivatives. These compounds are efficiently converted into α-amino acids via acidic hydrolysis, indicating their potential as precursors for amino acid synthesis (Kumar, Saxena, & Gupta, 2013).

Antimicrobial Applications : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and demonstrated to exhibit superior in vitro antimicrobial activity against various fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Nanoparticle Catalyzed Reactions

Zinc oxide nanoparticles (ZnO-NP) have catalyzed the Ugi type three-component reaction in aqueous media, resulting in the synthesis of 2-arylamino-2-phenylacetimidamide, which yields 2-amino-2-phenylacetamide upon hydrolysis. This process highlights the utility of nanoparticles in facilitating efficient and eco-friendly chemical reactions (Kumar, Saxena, & Gupta, 2013).

Synthetic Methodologies for Bioactive Compounds

Nickel-Catalyzed Formal Aminocarbonylation : A nickel-catalyzed formal aminocarbonylation method has been developed for secondary benzyl chlorides with isocyanides, yielding α-substituted phenylacetamide. This method features wide functional group tolerance and mild conditions, making it advantageous for synthesizing complex molecules (Wang, Huang, Wang, Qu, & Chen, 2020).

Enzyme Inhibition and Estrogenic Effects

Glutaminase Inhibition for Cancer Treatment : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), demonstrating the potential for treating cancer by inhibiting glutamine metabolism (Shukla, Ferraris, Thomas, Stathis, & Duvall, 2012).

Estrogen-Like Effects : 2-Phenylacetamide isolated from the seeds of Lepidium apetalum has shown estrogen-like effects in vitro and in vivo, suggesting its potential use in treating perimenopause syndrome. The compound promotes the proliferation of MCF-7 cells and increases uterine weight in mice, indicating its estrogenic activity (Zeng, Li, Li, Zhang, Li, Zhang, Feng, & Zheng, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-phenylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628665 |

Source

|

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-phenylacetamide hydrochloride | |

CAS RN |

60079-51-8 |

Source

|

| Record name | (2S)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.